molecular formula C29H50O3 B1150938 (8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol CAS No. 289056-24-2

(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol

Cat. No.: B1150938
CAS No.: 289056-24-2
M. Wt: 446.7 g/mol
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Description

(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol is an organic compound belonging to the group of phytosterols. It is a white to light yellow crystalline solid and is known for its presence in various plant sources . This compound is characterized by its three hydroxyl groups attached to the stigmast-5-ene backbone, making it a significant molecule in the study of natural sterols.

Preparation Methods

(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol can be obtained through natural plant extraction or synthesized via multi-step chemical reactions. The synthetic route typically involves selective oxidation, epoxidation, and selective reduction of sterol precursors . Industrial production methods often rely on the extraction from plant materials, followed by purification processes to achieve the desired purity levels.

Chemical Reactions Analysis

(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert ketones or aldehydes to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Halogenation and nitration are examples of such reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield ketones or carboxylic acids, while reduction typically results in alcohols.

Scientific Research Applications

(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of steroid hormone receptors, influencing various biological pathways. The hydroxyl groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol can be compared with other similar phytosterols, such as:

  • Ergosta-5,24(28)-dien-3β,7α-diol
  • Ergosta-5,24(28)-dien-3β,7β,16β-triol
  • Stigmast-5-ene-3β,7α,16β-triol

These compounds share structural similarities but differ in the number and position of hydroxyl groups, which can influence their biological activity and applications . The unique arrangement of hydroxyl groups in this compound makes it distinct in its interactions and effects.

Properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3/t18-,19-,21?,22+,23+,24?,25?,26-,27+,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNYNPKRIFCZGN-DZBXCDHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1C(C[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(C=C4[C@@]3(CCC(C4)O)C)O)C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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